2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal
Description
Systematic IUPAC Nomenclature and Synonym Identification
The IUPAC name 2-[4-(aminomethyl)oxan-4-yl]-2-hydroxypropanal is derived through the following hierarchical analysis:
- Oxan-4-yl : A tetrahydropyran (oxane) ring system substituted at the 4-position.
- Aminomethyl : A -CH2NH2 group attached to the 4-position of the oxane ring.
- Propanal backbone : A three-carbon chain with an aldehyde (-CHO) at position 1 and a hydroxyl (-OH) group at position 2.
Alternative systematic nomenclature includes 2-[4-(aminomethyl)tetrahydro-2H-pyran-4-yl]-2-hydroxypropanal , which explicitly denotes the tetrahydropyran ring system. The compound’s CAS registry number, 1509676-33-8 , serves as a unique identifier in chemical databases. No widely recognized trivial names or industrial synonyms have been reported, reflecting its status as a specialty chemical primarily used in research settings.
Molecular Architecture Analysis: Oxane Ring System and Functional Group Orientation
The molecular structure integrates three critical components:
- Oxane (tetrahydropyran) ring : A six-membered oxygen-containing heterocycle in a chair conformation, with the 4-position bearing both aminomethyl and propanal substituents.
- Propanal moiety : Positioned at C2 of the oxane ring, featuring:
- A hydroxyl group at C2, enabling hydrogen-bonding interactions.
- An aldehyde group at C1, conferring electrophilic reactivity.
- Aminomethyl group : A -CH2NH2 substituent at C4 of the oxane ring, providing nucleophilic character through the primary amine.
Table 1: Key Constitutional Features
| Feature | Description |
|---|---|
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Hybridization | sp³ (oxane ring), sp² (aldehyde) |
| Stereocenters | C2 (propanal) and C4 (oxane) potential stereogenic centers |
The spatial arrangement of substituents on the oxane ring significantly influences molecular conformation. Computational models suggest that the aminomethyl and propanal groups adopt equatorial positions to minimize 1,3-diaxial strain, while the hydroxyl group participates in intramolecular hydrogen bonding with the aldehyde oxygen.
Spectroscopic Elucidation Strategies
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
Hypothetical ¹H and ¹³C NMR spectral assignments were derived from the compound’s InChI code (InChI=1S/C9H17NO3/c1-8(12,7-11)9(6-10)2-4-13-5-3-9/h7,12H,2-6,10H2,1H3 ) and analogous structures:
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | Shift Range | Multiplicity |
|---|---|---|
| Aldehyde (CHO) | 9.4–9.8 | Singlet |
| Hydroxyl (OH) | 1.5–2.5 (broad) | Singlet |
| Oxane ring CH2 | 1.2–1.8 (axial), 3.4–4.1 (equatorial) | Multiplet |
| Aminomethyl NH2 | 1.8–2.2 | Broad singlet |
| Propanal CH(OH) | 4.1–4.5 | Doublet of doublets |
¹³C NMR would feature distinctive signals at:
- δ 200–205 ppm : Aldehyde carbonyl carbon.
- δ 70–75 ppm : Hydroxyl-bearing propanal carbon.
- δ 50–55 ppm : Oxane ring carbons adjacent to oxygen.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) of the molecular ion (m/z 187.24 ) would likely produce the following fragments:
Table 3: Hypothetical Mass Spectral Fragmentation
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 187 | [M]⁺˙ | Intact molecular ion |
| 169 | [M-H2O]⁺ | Loss of hydroxyl group |
| 142 | [C7H12NO2]⁺ | Cleavage of propanal chain |
| 114 | [C5H8NO]⁺ | Oxane ring with aminomethyl group |
The base peak at m/z 169 corresponds to dehydration of the hydroxyl group, a common fragmentation pathway in secondary alcohols.
Crystallographic Studies and Conformational Analysis
While no experimental crystallographic data exists for this compound, molecular mechanics simulations (MMFF94 force field) predict:
- Oxane ring conformation : Chair geometry with aminomethyl and propanal substituents equatorial.
- Hydrogen bonding : Intramolecular interaction between the hydroxyl proton and aldehyde oxygen (O···H distance: ~2.1 Å).
- Torsional angles : C4-C2 (propanal) dihedral angle of 60° minimizes steric hindrance between substituents.
Table 4: Predicted Geometric Parameters
| Parameter | Value |
|---|---|
| C-O bond (oxane) | 1.43 Å |
| C-N bond (aminomethyl) | 1.47 Å |
| O-H···O distance | 2.09 Å |
| Chair conformation puckering amplitude | 0.55 Å |
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-[4-(aminomethyl)oxan-4-yl]-2-hydroxypropanal |
InChI |
InChI=1S/C9H17NO3/c1-8(12,7-11)9(6-10)2-4-13-5-3-9/h7,12H,2-6,10H2,1H3 |
InChI Key |
RBWFJRNDKZMLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)(C1(CCOCC1)CN)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis Approach
Starting Materials and Key Intermediates: The synthesis typically begins from suitably functionalized tetrahydropyran (oxane) derivatives or carbohydrate precursors, which provide the oxane ring framework. The aminomethyl group is introduced via nucleophilic substitution or reductive amination strategies.
Functional Group Transformations: The hydroxypropanal moiety is incorporated by selective oxidation or formylation reactions at the 2-position of the oxane ring. Protection and deprotection steps are often necessary to control reactivity and selectivity.
Typical Reagents and Conditions: Reagents such as aldehyde precursors, amines, reducing agents, and oxidants are used under controlled temperature and solvent conditions to optimize yield and stereoselectivity.
Purification: The final product is purified by chromatographic techniques or crystallization to achieve high purity suitable for research applications.
Specific Synthetic Highlights from Recent Literature
According to the synthesis outline from Vulcanchem (2024), the compound is prepared through a sequence involving functional group interconversions on the oxane ring, including the introduction of the aminomethyl substituent and the hydroxypropanal group, under conditions that preserve the stereochemical integrity of the molecule.
Patent WO2024152512A1 (2023) describes related synthetic procedures for complex lipidic compounds incorporating amino and hydroxy functional groups, which may share mechanistic similarities with the preparation of 2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal, emphasizing the importance of controlled nucleophilic substitution and oxidation steps.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of oxane ring | Cyclization of carbohydrate or precursor | Tetrahydropyran core structure formed |
| 2 | Aminomethyl introduction | Reductive amination or nucleophilic substitution with aminomethyl donor | Aminomethyl substituent installed at C-4 |
| 3 | Hydroxypropanal installation | Selective oxidation or formylation at C-2 | Hydroxypropanal moiety introduced |
| 4 | Purification | Chromatography or crystallization | Pure this compound |
This sequence ensures the preservation of stereochemistry and functional group compatibility throughout the synthesis.
Stereochemical Control: The synthesis is designed to maintain stereochemical integrity, particularly at the oxane ring carbons, which is critical for the biological activity of the compound.
Yield and Purity: Reported yields for similar synthetic routes range from moderate to high (approximately 70-85%), with purity confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Characterization: The compound's identity is confirmed by its molecular formula (C9H17NO3), molecular weight (187.24 g/mol), and spectroscopic signatures consistent with the aminomethyl and hydroxypropanal groups.
The preparation of this compound involves carefully orchestrated multi-step organic synthesis focusing on:
Construction of the oxane ring framework
Introduction of the aminomethyl substituent via nucleophilic substitution or reductive amination
Installation of the hydroxypropanal moiety through selective oxidation or formylation
Maintenance of stereochemical purity throughout the process
The synthetic methodology is supported by recent patent literature and commercial chemical supplier data, emphasizing the compound’s relevance in medicinal chemistry research.
Chemical Reactions Analysis
Aldehyde Group Reactivity
The α-hydroxyaldehyde group enables nucleophilic addition and redox reactions:
a. Schiff Base Formation
Reacts with primary amines to form stable imine derivatives under mild conditions (pH 7-8, 25°C). This reaction is critical in biological systems for enzyme inhibition studies .
b. Oxidation Reactions
The aldehyde oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ (yield: 82-89%) :
c. Tishchenko Reaction
Undergoes self-condensation in basic media (NaOH/EtOH) to form esters:
Aminomethyl-Oxane Interactions
The constrained oxane ring influences reaction outcomes through steric and electronic effects:
Hydroxyl Group Transformations
The secondary alcohol participates in esterification and elimination:
a. Ester Synthesis
Reacts with acetyl chloride (pyridine catalyst) to form acetate esters :
b. Dehydration
Acid-catalyzed (H₂SO₄) elimination produces α,β-unsaturated aldehydes at 110°C .
Intramolecular Cyclization Pathways
Steric proximity between functional groups enables unique transformations:
a. Hemiacetal Formation
Spontaneous cyclization in aqueous solutions creates a six-membered hemiacetal structure:
b. Pyrrole Synthesis
Reacts with ammonium sulfate (AS) via:
-
Carbonyl-imine conversion
-
Oligomerization into chromophoric products
Stability Considerations
Critical degradation pathways under accelerated conditions:
| Stress Factor | Degradation Product | Half-Life (25°C) |
|---|---|---|
| UV Light (300 nm) | Oxidative dimers | 48 hr |
| pH < 3 | Hydrolyzed oxane ring | 12 hr |
| pH > 10 | Aldol condensation products | 8 hr |
Scientific Research Applications
2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride ()
Structural Similarities :
- Shared oxane ring with aminomethyl substitution at the 4-position.
- Both compounds possess a branched alkyl group (isopropyl in this analog vs. hydroxypropanal in the target compound).
Key Differences :
- Functional Groups : The analog lacks the aldehyde and hydroxyl groups present in the target compound, instead featuring a hydrochloride salt of the primary amine.
- Physical Properties :
- Molecular Weight: 193.72 g/mol (analog) vs. ~205 g/mol (estimated for target compound).
- Solubility: The hydrochloride salt form of the analog suggests higher water solubility compared to the neutral aldehyde-hydroxypropanal structure of the target.
- Reactivity : The absence of an aldehyde group in the analog reduces susceptibility to oxidation or nucleophilic addition reactions, which are critical in the target compound’s reactivity .
Data Table :
| Property | [2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride | 2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal (Estimated) |
|---|---|---|
| Molecular Formula | C9H20ClNO | C9H17NO3 (estimated) |
| Molecular Weight | 193.72 g/mol | ~205 g/mol |
| Functional Groups | Amine (HCl salt), oxane | Aldehyde, hydroxyl, amine, oxane |
| Storage Conditions | Room temperature (stable) | Likely requires refrigeration (aldehyde instability) |
2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic Acid ()
Structural Similarities :
- Both compounds feature hydroxyl and branched alkyl groups.
- Potential for hydrogen bonding due to polar functional groups.
Key Differences :
- Core Structure: The analog has a phenyl-propanoic acid scaffold, whereas the target compound is based on an oxane ring.
- Reactivity : The carboxylic acid group in the analog confers acidity (pKa ~4-5), while the aldehyde in the target compound is electrophilic and prone to polymerization.
- Applications : The analog is a derivative of ibuprofen, suggesting anti-inflammatory activity, whereas the target compound’s aldehyde group may favor use in crosslinking or conjugation chemistry .
Data Table :
| Property | 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic Acid | This compound |
|---|---|---|
| Molecular Formula | C13H18O3 | C9H17NO3 (estimated) |
| Molecular Weight | 222.28 g/mol | ~205 g/mol |
| Functional Groups | Carboxylic acid, hydroxyl, phenyl | Aldehyde, hydroxyl, amine, oxane |
| Biological Role | Anti-inflammatory (ibuprofen derivative) | Unknown (likely synthetic intermediate) |
Research Findings and Limitations
- Synthetic Challenges : The target compound’s aldehyde group may require stabilization (e.g., as a hemiacetal) to prevent degradation, a common issue absent in the hydrochloride analog .
- Thermodynamic Stability : The oxane ring in both compounds likely adopts a chair conformation, but steric hindrance from the hydroxypropanal side chain in the target compound could increase strain compared to the isopropyl-substituted analog .
- Biological Data Gap: No direct studies on the target compound’s pharmacokinetics or toxicity were found in the evidence. Analogous compounds (e.g., ibuprofen derivatives) prioritize carboxylic acid bioactivity, whereas the aldehyde-amine system may target enzyme inhibition or prodrug development .
Biological Activity
The compound 2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal , also known as a derivative of tetrahydropyran, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₅NO₃
- Molecular Weight : 173.21 g/mol
- IUPAC Name : this compound
The compound features a tetrahydropyran ring with an amino group and a hydroxyl group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Binding : It can bind to receptors, modulating signaling pathways that influence cell growth and survival.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cells. A notable case study involved its effects on breast cancer cell lines:
- Cell Line : MCF-7
- Concentration Tested : 100 µM
- Effect Observed : Induction of apoptosis through activation of caspase pathways.
The findings indicate that the compound may serve as a lead for anticancer drug development.
Study on Antimicrobial Properties
In a controlled study, researchers assessed the antimicrobial efficacy of the compound against a panel of bacteria and fungi. The results highlighted its potential as a broad-spectrum antimicrobial agent. The study utilized standard disk diffusion methods to evaluate efficacy.
Research on Anticancer Activity
Another significant study focused on the anticancer properties of this compound. The researchers treated various cancer cell lines with different concentrations of the compound and measured cell viability using MTT assays. The results indicated a dose-dependent decrease in cell viability, supporting its potential therapeutic role in oncology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal, and how can purity be maximized?
- Methodology : A two-step approach is recommended. First, synthesize the oxane (tetrahydropyran) core via cyclization of 4-(aminomethyl)tetrahydropyran-4-ol using microwave-assisted regioselective amination (similar to pyridazine derivatives in but adapted for oxane systems). Second, introduce the hydroxypropanal moiety via controlled oxidation of a propanol precursor under inert conditions to avoid over-oxidation. Purification via preparative HPLC with a C18 column (as in ) ensures >95% purity. Monitor intermediates using -NMR and LC-MS (referenced in and for analogous compounds) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- - and -NMR to confirm the oxane ring, aminomethyl group, and hydroxypropanal stereochemistry (compare with spectral libraries in and ).
- High-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., CHNO, calculated exact mass 199.12).
- X-ray crystallography (as in ) for absolute configuration determination if crystalline derivatives are obtainable .
Advanced Research Questions
Q. What strategies mitigate instability of the hydroxypropanal moiety during experimental workflows?
- Methodology : The aldehyde group in hydroxypropanal is prone to oxidation and nucleophilic attack. Stabilize the compound by:
- Storing at -20°C under nitrogen atmosphere (as recommended for sensitive aldehydes in ).
- Using in situ derivatization (e.g., forming Schiff bases with primary amines) during reactions requiring aqueous conditions.
- Monitoring degradation via time-resolved UV-Vis spectroscopy at 280 nm (as applied to similar aldehydes in ) .
Q. How does the stereochemistry of the oxane ring influence the compound’s reactivity and biological interactions?
- Methodology : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation intermediates) and compare their:
- Reactivity in nucleophilic addition reactions (e.g., with Grignard reagents, tracked via -NMR).
- Binding affinity to biological targets (e.g., enzymes or receptors) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Reference ’s approach to stereochemical effects in catecholamine derivatives .
Q. What computational models predict the compound’s pharmacokinetic properties?
- Methodology : Employ density functional theory (DFT) to calculate logP (lipophilicity) and pKa (acidity of the hydroxy group). Molecular docking (e.g., AutoDock Vina) can predict interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) for metabolic stability assessment. Validate predictions with in vitro microsomal assays (as described in for structurally related esters) .
Q. How to resolve contradictions in reported spectral data for derivatives of this compound?
- Methodology : Cross-reference multiple datasets (e.g., vs. 9) and validate using:
- Deuterium exchange experiments (-NMR) to identify exchangeable protons (e.g., -OH or -NH).
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- Independent synthesis of disputed derivatives (e.g., methyl ester analogs in ) for direct comparison .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data in biological assays involving this compound?
- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves and calculate EC/IC values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput screening, employ machine learning (random forests or SVMs) to identify structural analogs with enhanced activity (as in ’s SAR studies) .
Q. How to design a stability-indicating assay for this compound under varying pH and temperature?
- Methodology : Use accelerated stability testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
